

Technical Support Center: Separation of Wolframite and Scheelite in Mixed Ores

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Wolframite**

Cat. No.: **B13744602**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in the separation of **wolframite** and scheelite from mixed ores.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences in mineral properties between **wolframite** and scheelite that are exploited for separation?

A1: The separation of **wolframite** and scheelite relies on key differences in their physical and chemical properties. **Wolframite** is an iron manganese tungstate ($(\text{Fe},\text{Mn})\text{WO}_4$), while scheelite is a calcium tungstate (CaWO_4). **Wolframite** possesses weak magnetic properties and is denser (specific gravity of 7.2–7.5 g/cm³) than scheelite.^[1] Scheelite, on the other hand, has good floatability.^[2] These differences allow for the use of various separation techniques. For instance, **wolframite** is often separated using gravity and magnetic methods, while flotation is the primary method for scheelite.^{[3][4]}

Q2: What are the most common methods for separating **wolframite** from scheelite?

A2: The most common separation methods include:

- Gravity Separation: This method is effective for **wolframite** due to its high density.^[1] Techniques like jigging, shaking tables, and spiral concentrators are frequently used.^[1] Coarse-grained scheelite can also be recovered by gravity separation.^[2]

- Flotation: This is the primary method for separating scheelite, especially fine-grained particles.^[5] Different reagents are used to selectively make one mineral hydrophobic so it attaches to air bubbles and floats.^[3] **Wolframite** can also be recovered from fine mud using flotation.^[4]
- Magnetic Separation: Due to its paramagnetic nature, **wolframite** can be separated from non-magnetic minerals like scheelite using high-intensity magnetic separators.^{[1][6]}
- Hydrometallurgical Processing: This involves chemical leaching to dissolve one of the tungsten minerals.^[7] For example, scheelite can be treated with a sodium carbonate solution at high temperatures to form soluble sodium tungstate.^[6]

Q3: Why is it challenging to separate scheelite from calcium-bearing gangue minerals like calcite and fluorite?

A3: The flotation separation of scheelite from calcium-bearing gangue minerals such as calcite (CaCO_3) and fluorite (CaF_2) is difficult because they share similar surface properties.^{[8][9]} All these minerals have the calcium cation (Ca^{2+}) as the active surface site, which leads to a similar affinity for fatty acid collectors, making selective separation a significant challenge.^[10]

Q4: Can a single method be used for complete separation?

A4: A single method is often insufficient for achieving high-grade concentrates, especially with complex and finely disseminated ores.^[11] Therefore, combined processes are typically employed.^[12] For example, a process might involve gravity separation to recover coarse **wolframite**, followed by flotation to recover fine scheelite from the tailings.^[13] Magnetic separation might also be integrated to further purify the **wolframite** concentrate.^[14]

Troubleshooting Guides

Issue 1: Low recovery of **wolframite** during gravity separation.

Possible Cause	Troubleshooting Step
Over-grinding of Ore	<p>Wolframite is brittle and can easily turn into fine slime during grinding, which is then lost in the tailings.[12] Optimize the grinding process to achieve liberation without excessive fines. Consider multi-stage grinding and separation.</p>
Improper Equipment Settings	<p>The settings on shaking tables (e.g., stroke, frequency, water flow) or jigs are not optimized for the particle size and density of the wolframite.[3] Adjust equipment parameters based on the specific ore characteristics.</p>
Presence of Fine Wolframite	<p>Gravity separation is less effective for fine particles (less than 0.037mm).[11] For fine wolframite, consider implementing a flotation circuit after gravity separation.[4][11]</p>

Issue 2: Poor selectivity in scheelite flotation, with high contamination from calcite or fluorite.

Possible Cause	Troubleshooting Step
Incorrect pH Level	<p>The pH of the pulp is critical for the selectivity of collectors and depressants. For scheelite flotation, a pH of 9-10.5 is generally optimal.[4]</p> <p>Use pH regulators like sodium carbonate to adjust and maintain the target pH.</p>
Ineffective Depressant	<p>The depressant used is not effectively preventing the flotation of gangue minerals. Water glass (sodium silicate) is a common depressant for silicate gangue and calcite. The "lime-flotation" method or heating with a large amount of water glass (Petrov method) can enhance selectivity.</p>
Non-selective Collector	<p>Fatty acid collectors like oleic acid can be non-selective.[8] Consider using more selective chelating collectors or a combination of reagents.[3] The addition of lead nitrate as an activator for scheelite can also improve selectivity with certain collectors like benzohydroxamic acid (BHA).[15]</p>
High Water Hardness	<p>The presence of Ca^{2+} and Mg^{2+} ions in the process water can activate gangue minerals and consume reagents. Use water softeners or adjust the reagent scheme to account for water hardness.</p>

Issue 3: **Wolframite** reporting to the scheelite concentrate during flotation.

Possible Cause	Troubleshooting Step
Activation of Wolframite	Certain conditions or reagents may inadvertently activate wolframite, causing it to float with scheelite. Lead nitrate can activate both scheelite and wolframite.[15]
Mechanical Entrainment	Fine wolframite particles can be mechanically carried into the froth with the scheelite. Optimize froth depth and washing to reduce mechanical entrainment.
Ineffective Depression of Wolframite	A specific depressant for wolframite may be needed. Large amounts of oxalic acid or sodium fluorosilicate can inhibit wolframite.

Data Presentation: Reagent Schemes and Process Parameters

Table 1: Typical Reagents for Scheelite and **Wolframite** Flotation

Reagent Type	Scheelite Flotation	Wolframite Flotation
Collector	Oleic acid, sodium oleate, naphthenic acid, chelating collectors (e.g., benzohydroxamic acid - BHA), cationic collectors.[4]	Oleic acid, sulfosuccinamide, benzuric acid, phosphonic acid, salicylhydroxamic acid.
Depressant (Inhibitor)	Water glass (sodium silicate), tannin, sodium polymetaphosphate, chromate, lime, sodium carbonate.	Water glass, sodium fluorosilicate, oxalic acid, dichromate, sulfuric acid, hydrofluoric acid.
Activator	Lead nitrate.[15]	Lead nitrate, sodium hydroxide, potassium hydroxide.[4][15]
pH Regulator	Sodium carbonate, sodium hydroxide, lime.[4]	Sodium carbonate, sulfuric acid, hydrochloric acid.

Table 2: Example Flotation Conditions from Experimental Studies

Mineral	Collector	Activator	pH	WO ₃ Concentrate Grade	Recovery Rate	Source
Scheelite	Oleic Acid & Naphthenic Acid (1:1)	-	9.5 - 12	50% - 55%	>85%	
Scheelite	Benzohydroxamic Acid (BHA)	Lead Nitrate	9 - 10.5	-	Significantly enhanced	[9][15]
Wolframite	Arsonic Acid	-	Acidic	50.94%	95%	[16]
Scheelite & Wolframite (Bulk)	CYW-29	-	-	Scheelite: 40.78%, Wolframite: 33.31%	Scheelite: 74.56%, Wolframite: 25.44%	[17]

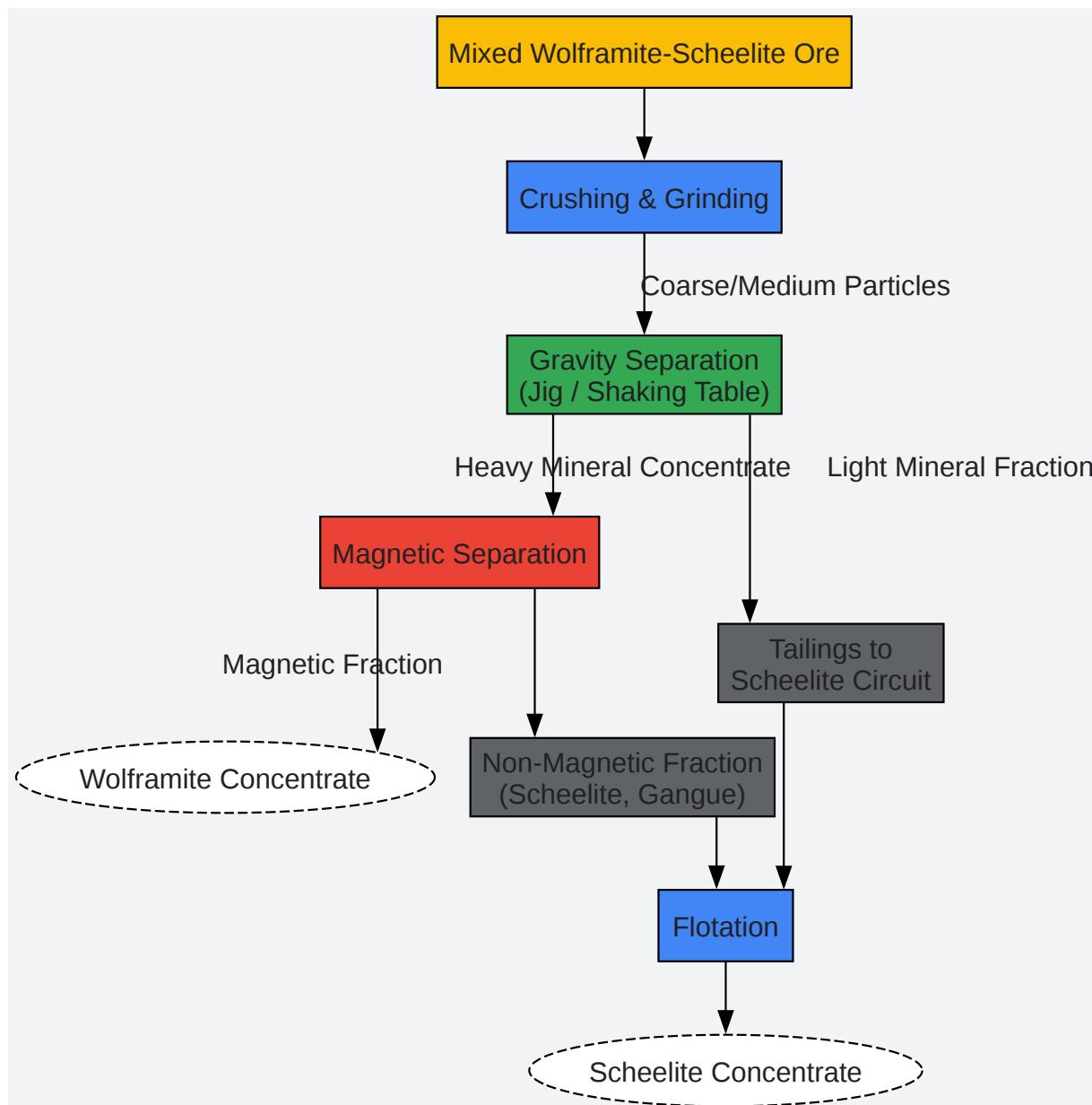
Experimental Protocols

Protocol 1: Selective Flotation of Scheelite from a Mixed Ore

This protocol outlines a general procedure for the flotation of scheelite while depressing **wolframite** and silicate gangue.

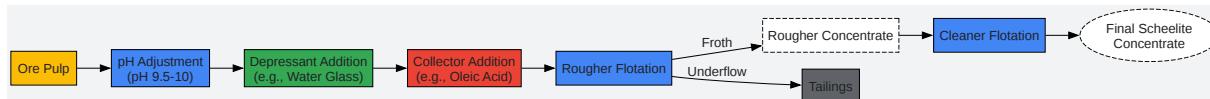
- **Grinding:** Grind the ore sample in a ball mill to a particle size where most of the scheelite is liberated (e.g., 80% passing 0.074 mm).
- **Pulp Preparation:** Prepare a pulp with a solid concentration of around 20-30%.
- **pH Adjustment:** Add sodium carbonate to the pulp to adjust the pH to approximately 9.5-10. Allow it to condition for 3-5 minutes.
- **Depression of Gangue and **Wolframite**:** Add a depressant mixture. A common combination is water glass (sodium silicate) to depress silicate gangue and calcite. Add the depressant

and condition the pulp for another 5-10 minutes.


- Collector Addition: Add the scheelite collector, such as oleic acid or sodium oleate.[\[6\]](#) Condition for 5-10 minutes to allow the collector to adsorb onto the scheelite surfaces.
- Flotation: Introduce air into the flotation cell to generate bubbles. Collect the froth, which is enriched with scheelite, for a specified period. This is the rougher concentrate.
- Cleaning: The rougher concentrate can be re-pulped and subjected to one or more cleaning stages to improve the grade. Additional depressant may be added during cleaning.

Protocol 2: Gravity and Magnetic Separation of Wolframite

This protocol describes a method to recover **wolframite** using its high density and magnetic properties.


- Crushing and Grinding: Crush the ore and then grind it in stages. Use a rod mill for the initial coarse grind to minimize the production of fines.[\[2\]](#)
- Sizing: Screen the ground material into different size fractions (e.g., coarse, medium, fine).
[\[14\]](#)
- Coarse Fraction Gravity Separation: Treat the coarse fraction using a jig to recover large **wolframite** particles.[\[18\]](#)
- Medium/Fine Fraction Gravity Separation: Feed the medium and fine fractions to shaking tables.[\[18\]](#) The **wolframite** will concentrate at one end of the table due to its higher density.
[\[3\]](#)
- Drying: Dry the **wolframite** rough concentrate obtained from the gravity separation stages.
- Magnetic Separation: Pass the dried concentrate through a high-intensity magnetic separator.[\[1\]](#) The paramagnetic **wolframite** will be attracted to the magnets and separated from non-magnetic minerals like scheelite and quartz.[\[12\]](#) This step produces the final **wolframite** concentrate.

Visualizations

[Click to download full resolution via product page](#)

Caption: Combined gravity, magnetic, and flotation workflow.

[Click to download full resolution via product page](#)

Caption: Detailed workflow for scheelite flotation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prominetech.com [prominetech.com]
- 2. mineraldressing.com [mineraldressing.com]
- 3. The Difference between Wolframite and Scheelite and Mineral Processing Technology - Xinhai [m.xinhaimining.com]
- 4. Introduction of Flotation Agents for Wolframite and Scheelite - Xinhai [m.xinhaimining.com]
- 5. Gravity Separation and Flotation Separation for Scheelite Processing - Xinhai [m.xinhaimining.com]
- 6. prominetech.com [prominetech.com]
- 7. mdpi.com [mdpi.com]
- 8. Research Progress with Scheelite Flotation Reagents: A Review [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. 911metallurgist.com [911metallurgist.com]
- 11. Beneficiation Process for Symbiotic Minerals of Wolframite and Scheelite - Xinhai [m.xinhaimining.com]

- 12. Do You Know the Process for Extraction of Tungsten from Wolframite and Scheelite? - Xinhai [m.xinhaimining.com]
- 13. tungsten processing, Wolframite flotation process, Scheelite separation process [m.xinhaimineral.com]
- 14. 3 Separation Methods for Wolframite Concentrating | Mining Pedia [miningpedia.net]
- 15. mdpi.com [mdpi.com]
- 16. Froth Flotation of Tungsten Ore - 911Metallurgist [911metallurgist.com]
- 17. kygczz.com [kygczz.com]
- 18. How to Achieve Efficient Recovery of Wolframite Ore Beneficiation? - Xinhai [xinhaimining.com]
- To cite this document: BenchChem. [Technical Support Center: Separation of Wolframite and Scheelite in Mixed Ores]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13744602#separating-wolframite-from-scheelite-in-mixed-ores>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

